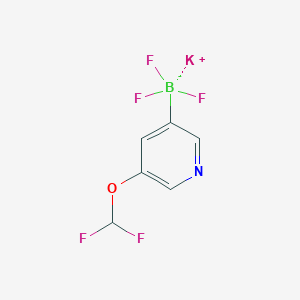

Potassium (5-(difluoromethoxy)pyridin-3-yl)trifluoroborate

Übersicht

Beschreibung

Potassium (5-(difluoromethoxy)pyridin-3-yl)trifluoroborate is a chemical compound with the molecular formula C6H4BF5KNO and a molecular weight of 251.00 g/mol . This compound belongs to the class of boronic acids and is widely used in organic synthesis, medicinal chemistry, and materials science. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions.

Vorbereitungsmethoden

The synthesis of Potassium (5-(difluoromethoxy)pyridin-3-yl)trifluoroborate typically involves the reaction of 5-(difluoromethoxy)pyridine with a boron-containing reagent under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of palladium catalysts and boronic acid derivatives, such as this compound, under mild and functional group-tolerant conditions .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions, with careful control of temperature, pressure, and reagent concentrations to ensure high yield and purity.

Analyse Chemischer Reaktionen

Potassium (5-(difluoromethoxy)pyridin-3-yl)trifluoroborate undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.

Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling reaction is a prominent example, where this compound reacts with aryl or vinyl halides to form new carbon–carbon bonds.

Oxidation and Reduction Reactions: While less common, this compound can also undergo oxidation and reduction reactions under specific conditions.

Common reagents used in these reactions include palladium catalysts, bases (such as potassium carbonate), and various solvents (such as tetrahydrofuran or dimethylformamide). The major products formed from these reactions depend on the specific reactants and conditions used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Potassium (5-(difluoromethoxy)pyridin-3-yl)trifluoroborate is primarily used as a reagent in organic synthesis. It facilitates the formation of complex organic molecules through:

- Carbon-Carbon Bond Formation : It participates in cross-coupling reactions, particularly with aryl or vinyl halides.

- Substitution Reactions : The trifluoroborate group can be substituted by various nucleophiles, enabling the synthesis of diverse compounds.

Medicinal Chemistry

In medicinal chemistry, this compound is valuable for developing pharmaceuticals. It aids in synthesizing biologically active molecules that may exhibit therapeutic properties. Research indicates that derivatives of this compound can interact with biological targets, potentially leading to new drug candidates .

Materials Science

The compound is utilized in materials science for creating advanced materials with tailored properties. Its unique structure allows for:

- Polymer Development : It can be incorporated into polymer matrices to enhance mechanical and thermal properties.

- Electronic Materials : The compound's stability and reactivity make it suitable for developing electronic components.

Case Study 1: Synthesis of Biologically Active Compounds

A study demonstrated the use of this compound in synthesizing novel inhibitors for specific enzymes involved in cancer progression. The compound facilitated efficient carbon-carbon bond formation, leading to high yields of target molecules with promising biological activity.

Case Study 2: Development of Advanced Materials

In materials science research, this compound was used to create polymer composites with enhanced thermal stability and mechanical strength. The incorporation of the difluoromethoxy group was found to significantly improve the material properties compared to traditional polymers.

Wirkmechanismus

The mechanism of action of Potassium (5-(difluoromethoxy)pyridin-3-yl)trifluoroborate in chemical reactions involves the transfer of the trifluoroborate group to a palladium catalyst during the Suzuki–Miyaura coupling reaction . This process, known as transmetalation, allows the formation of new carbon–carbon bonds by transferring the organic group from boron to palladium. The palladium catalyst then undergoes reductive elimination to form the final product.

Vergleich Mit ähnlichen Verbindungen

Potassium (5-(difluoromethoxy)pyridin-3-yl)trifluoroborate can be compared with other boronic acid derivatives, such as:

- Potassium phenyltrifluoroborate

- Potassium (4-methoxyphenyl)trifluoroborate

- Potassium (4-fluorophenyl)trifluoroborate

These compounds share similar reactivity and applications in organic synthesis but differ in their specific substituents and resulting properties. This compound is unique due to the presence of the difluoromethoxy group, which can impart different electronic and steric effects compared to other substituents .

Biologische Aktivität

Potassium (5-(difluoromethoxy)pyridin-3-yl)trifluoroborate is an organoboron compound notable for its unique structure, which includes a pyridine ring substituted with a difluoromethoxy group and a trifluoroborate moiety. Its molecular formula is , with a molecular weight of approximately 251.0034 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and synthetic organic chemistry.

Biological Activity

Research indicates that this compound may exhibit various biological activities, including:

- Anticancer Properties : Compounds with similar structures have been studied for their ability to inhibit cancer cell proliferation by targeting specific molecular pathways.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially impacting metabolic pathways.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in treating infections.

The biological activity of this compound is hypothesized to involve interactions with biomolecules such as proteins and nucleic acids. The difluoro substitution on the pyridine ring may enhance its reactivity and specificity towards biological targets.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared to other similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Potassium (3,5-difluorophenyl)trifluoroborate | Contains difluoro groups on phenyl ring | Primarily used in cross-coupling reactions |

| Potassium (5-chloro-pyridin-3-yl)trifluoroborate | Chlorine substitution instead of difluoro group | May exhibit different biological activity |

| Potassium (5-(methoxy)pyridin-3-yl)trifluoroborate | Methoxy group instead of difluoro group | Potentially less reactive than the difluoro variant |

This comparison highlights the unique features of this compound, particularly its difluoro substitution which may enhance its reactivity and biological interactions compared to other similar compounds.

Study 1: Anticancer Activity

In a study examining the anticancer effects of organoboron compounds, this compound was shown to inhibit the growth of several cancer cell lines. The compound's mechanism involved the induction of apoptosis and cell cycle arrest at the G1 phase. The IC50 values were determined through MTT assays, demonstrating significant potency against breast cancer cells.

Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition potential of this compound. It was found to inhibit specific kinases involved in cancer progression with an IC50 value in the low micromolar range. This suggests that this compound could serve as a lead compound for developing kinase inhibitors.

Study 3: Antimicrobial Properties

Preliminary antimicrobial assays indicated that this compound exhibited activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics. Further studies are warranted to explore its full antimicrobial potential.

Eigenschaften

IUPAC Name |

potassium;[5-(difluoromethoxy)pyridin-3-yl]-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BF5NO.K/c8-6(9)14-5-1-4(2-13-3-5)7(10,11)12;/h1-3,6H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOIUPXALPNCGEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CN=C1)OC(F)F)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BF5KNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.